

preparation method of thiogeraniol patent CN101538233B

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Thiogeraniol

CAS No.: 39067-80-6

Cat. No.: S3712753

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Summary of Quantitative Data

For a quick overview, the table below summarizes the key reagents and conditions for both synthesis steps.

Table 1: Reagents and Conditions for the Halogenation Step (Synthesis of Geranyl Chloride)

| Component | Role | Quantity (for 0.1 mol Geraniol) | Notes |
|--|--------------------------------|---------------------------------|---|
| Geraniol | Raw Material | 15.4 g | - |
| Triphenylphosphine | Halogenation Reagent | 28.8 g (0.11 mol) | 1.1 eq. |
| Carbon Tetrachloride (CCl ₄) | Halogenation Reagent & Solvent | 150 mL | - |
| n-Hexane | Precipitation Solvent | 300 mL | To precipitate triphenylphosphine oxide |
| Reaction Temperature | - | 5-10°C | - |
| Reaction Time | - | 2 hours | - |

Table 2: Reagents and Conditions for the Sulfur Transfer Step (Synthesis of Thiogeraniol)

| Component | Role | Quantity (for 0.1 mol Geranyl Chloride) | Notes |
|-------------------------|-------------------------|---|-------|
| Geranyl Chloride | Intermediate | From previous step | - |
| Thiourea | Sulfur Transfer Reagent | 7.6 g (0.1 mol) | - |
| Ethanol (95%) | Solvent | 100 mL | - |
| Sodium Hydroxide (NaOH) | Alkali for Hydrolysis | 8 g (0.2 mol) in 50 mL water | - |
| Reaction Temperature | - | Reflux | - |
| Reaction Time | - | 3 hours | - |
| Reported Yield | - | Up to 90% (over two steps) | - |

Detailed Experimental Protocol

Here is a step-by-step protocol for the preparation of **thiogeraniol**, adapted from the patent [1].

Step 1: Synthesis of Geranyl Chloride

- Reaction Setup:** In a 500 mL three-necked round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, place 15.4 g (0.1 mol) of geraniol and 150 mL of carbon tetrachloride (CCl₄).
- Cooling:** Begin stirring and cool the mixture in an ice-water bath to maintain a temperature between 5-10°C.
- Addition:** Slowly add 28.8 g (0.11 mol) of triphenylphosphine to the reaction mixture over approximately 30 minutes, ensuring the temperature does not exceed 10°C.
- Stirring:** After the addition is complete, continue stirring the reaction mixture at this temperature for **2 hours**. Monitor the reaction by TLC.
- Filtration:** Following the reaction, add 300 mL of n-hexane to the mixture to precipitate the by-product, triphenylphosphine oxide.

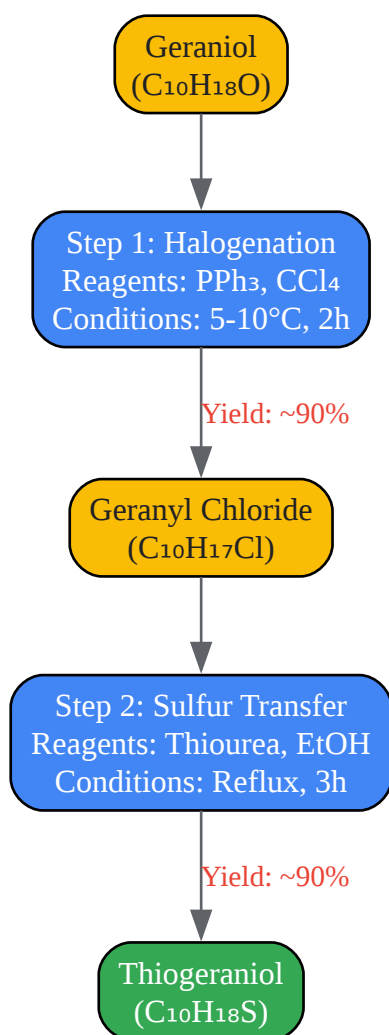
- **Isolation:** Filter the mixture to remove the solid precipitate. The filtrate containing geranyl chloride is collected.
- **Solvent Removal:** Concentrate the filtrate under reduced pressure using a rotary evaporator to remove CCl_4 and n-hexane, obtaining the geranyl chloride intermediate. This intermediate can be used directly in the next step without further purification.

Step 2: Synthesis of Thiogeraniol

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 7.6 g (0.1 mol) of thiourea in 100 mL of 95% ethanol.
- **Mixing:** Add the crude geranyl chloride obtained from Step 1 to the thiourea solution.
- **Reflux:** Heat the mixture to reflux with stirring for **3 hours**.
- **Hydrolysis:** After reflux, cool the mixture to room temperature. Add a solution of 8 g of sodium hydroxide in 50 mL of water to hydrolyze the isothiuronium salt intermediate.
- **Stirring:** Stir the mixture for an additional 30 minutes to complete the hydrolysis.
- **Extraction:** Transfer the mixture to a separatory funnel. Add 100 mL of water and extract the product three times with 50 mL portions of diethyl ether.
- **Washing:** Combine the organic ether extracts and wash them successively with 50 mL of 1M hydrochloric acid and 50 mL of water.
- **Drying:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4) for 30 minutes.
- **Filtration:** Filter off the solid Na_2SO_4 .
- **Product Isolation:** Remove the diethyl ether solvent under reduced pressure using a rotary evaporator to obtain the crude **thiogeraniol** as a yellow liquid.
- **Purification (Optional):** The crude product can be further purified by distillation under reduced pressure or column chromatography to achieve higher purity.

Workflow and Signaling Pathway

The following diagram visualizes the two-step chemical synthesis pathway from geraniol to **thiogeraniol**.



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Key Technical Notes for Researchers

- **Solvent Selection:** The patent indicates that the halogenation step can also be performed in other halogenated solvents like **dichloromethane (CH₂Cl₂)** or **chloroform (CHCl₃)**, and the sulfur transfer step can use solvents like **tetrahydrofuran (THF)** or **ethyl acetate** [1].
- **Alternative Halogenation:** The method can be adapted to produce **geranyl bromide** by substituting carbon tetrachloride with **carbon tetrabromide (CBr₄)** in the first step [1].
- **Mechanism Insight:** The use of thiourea is key as it acts as a sulfur transfer agent. The reaction proceeds via the formation of an isothiuronium salt, which is subsequently hydrolyzed in a basic medium to release the thiol (**thiogeraniol**) [1]. This principle is supported by recent research on thiourea as a robust sulfur-transfer reagent [2].
- **Safety Considerations:**

- Although used in the patent, carbon tetrachloride is highly toxic. The method's compatibility with dichloromethane provides a somewhat safer alternative.
- **Iodomethane**, mentioned as highly toxic in a similar synthetic protocol [3], underscores the importance of handling all alkylating and halogenating agents with extreme care in a fume hood.
- Diethyl ether is highly flammable; ensure all equipment is spark-proof during evaporation.

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References

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